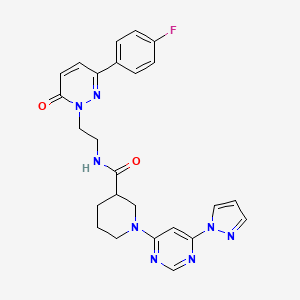
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H25FN8O2 and its molecular weight is 488.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide , commonly referred to as a pyrazolyl-pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This includes a pyrazole ring, a pyrimidine moiety, and a piperidine side chain, which are critical for its biological activity.
Antitumor Activity
Research indicates that pyrazolyl-pyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation by inducing apoptosis. Specifically, the presence of the fluorophenyl group contributes to enhanced activity against various cancer cell lines, suggesting a favorable SAR .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit key inflammatory pathways, including COX-1 and COX-2 enzymes, which are critical in the inflammatory response. In vitro assays showed that derivatives with specific substitutions at the pyrimidine position exhibited lower IC50 values, indicating stronger anti-inflammatory effects .
Antimicrobial Activity
Preliminary studies have indicated that this class of compounds possesses antimicrobial activity. For instance, derivatives were tested against various bacterial strains and fungi, showing promising results. The incorporation of the pyrazole and pyrimidine rings appears to enhance their efficacy against microbial pathogens .
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole Ring | Essential for antitumor and antimicrobial activity |
| Fluorophenyl Substitution | Increases potency against cancer cells |
| Piperidine Side Chain | Contributes to anti-inflammatory effects |
| Alkoxy Group at Pyrimidine Position | Enhances herbicidal activity |
Case Study 1: Antitumor Efficacy
In a study conducted on various pyrazolyl-pyrimidine derivatives, one compound was found to inhibit tumor growth in xenograft models significantly. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar compounds. The results indicated that specific derivatives effectively reduced inflammation markers in animal models of arthritis. The inhibition constants for COX enzymes were reported in the nanomolar range, showcasing their potential as therapeutic agents .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN8O2/c26-20-6-4-18(5-7-20)21-8-9-24(35)34(31-21)14-11-27-25(36)19-3-1-12-32(16-19)22-15-23(29-17-28-22)33-13-2-10-30-33/h2,4-10,13,15,17,19H,1,3,11-12,14,16H2,(H,27,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVNBPHJZQAGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














